![molecular formula C14H16BrNO4 B1412252 ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-48-7](/img/structure/B1412252.png)
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate, also known as 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester, is an organic compound that has numerous applications in the scientific research field. It is a white crystalline solid that is soluble in water and ethanol. Its chemical formula is C13H17BrNO4, and it has a molecular weight of 331.20 g/mol. 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate is a derivative of indole, an aromatic heterocyclic compound which is found in many natural products. The compound has been studied for its potential to be used in medical research, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Technology : The synthesis technology of a similar compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate, bromine, and other materials was studied. Optimal synthesis process parameters were identified, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
- Crystal and Vibrational Spectral Studies : A derivative of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate underwent structural analysis via single crystal X-ray analysis and vibrational spectral studies. This helped in understanding the molecular and crystal structure based on DFT calculations (Da-Yun Luo et al., 2019).
Antiviral Activities
- Anti-Hepatitis B Virus Activities : Several ethyl 5-hydroxyindole-3-carboxylates, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were synthesized and evaluated for their anti-hepatitis B virus activities. Some compounds showed significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).
- Anti-Influenza Virus Activity : This compound's derivatives were synthesized and tested for anti-influenza virus activity. Results indicated that all target compounds showed antiviral activity, with some being comparable to known antiviral drugs (Gong Ping, 2006).
Other Research Applications
- Preclinical Study : A derivative of this compound, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, underwent preclinical testing as an anti-influenza drug candidate. It demonstrated promising pharmacological properties and did not cause acute toxicity in mice at therapeutic doses (A. Ivashchenko et al., 2014).
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h6-7,17-18H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHILSOQNPOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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